3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid is an organic compound characterized by the presence of an amino group, a fluorobenzyl ether, and a methoxyphenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol, 3-methoxyphenol, and acrylonitrile.
Ether Formation: The first step involves the formation of the ether linkage. This can be achieved by reacting 4-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Nitrile Addition: The resulting ether is then subjected to a nitrile addition reaction with acrylonitrile under basic conditions to form the corresponding nitrile intermediate.
Reduction and Hydrolysis: The nitrile group is reduced to an amine using hydrogenation over a palladium catalyst, followed by hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: 3-Hydroxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid.
Reduction: 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanol.
Substitution: Various amide derivatives depending on the acylating agent used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid depends on its application:
Biological Systems: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards certain biological targets.
Chemical Reactions: In organic synthesis, the compound’s functional groups (amino, methoxy, and carboxylic acid) participate in various reactions, facilitating the formation of new bonds and the construction of complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}propanoic acid: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
3-Amino-3-{4-[(4-methylbenzyl)oxy]-3-methoxyphenyl}propanoic acid: Contains a methyl group instead of fluorine, potentially affecting its lipophilicity and pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid imparts unique properties such as increased metabolic stability and enhanced binding interactions with biological targets, making it a valuable compound in drug design and development.
Biologische Aktivität
3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid, commonly referred to as compound 1, is a synthetic derivative of amino acid structures that has garnered attention for its potential biological activities. The compound's unique structure incorporates a fluorobenzyl ether and a methoxyphenyl moiety, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18FNO4, with a molecular weight of 317.33 g/mol. The compound features an amino group attached to a propanoic acid backbone, which is further substituted with a 4-fluorobenzyl ether and a 3-methoxyphenyl group.
Property | Value |
---|---|
Molecular Formula | C17H18FNO4 |
Molecular Weight | 317.33 g/mol |
CAS Number | 773116-36-2 |
Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The structural modifications present in this compound may enhance its interaction with specific biological targets.
- Inhibition of Histone Deacetylases (HDACs) : Some studies suggest that derivatives of propanoic acid can inhibit HDAC enzymes, which play a crucial role in regulating gene expression. This inhibition can lead to altered cellular functions and has implications for cancer therapy and neurodegenerative diseases .
- NLRP3 Inflammasome Activation : Compounds derived from pterostilbene, structurally related to this compound, have shown potential in inhibiting NLRP3 inflammasome activation, suggesting that similar derivatives may possess anti-inflammatory properties .
Pharmacokinetics
The pharmacokinetic profile of related compounds has been studied extensively, indicating rapid metabolism and distribution across tissues. For instance, studies on similar phenolic compounds reveal that they undergo significant metabolic conversion shortly after administration, with peak concentrations observed within minutes .
Table 2: Pharmacokinetic Data
Parameter | Value |
---|---|
Absorption Rate | ≥1.2% |
Peak Concentration | 2.6 ± 0.4 nmol/mL |
Distribution Profile | Kidneys > Liver > Heart |
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of amino acid derivatives, it was found that compounds similar to this compound exhibited protective effects against oxidative stress in neuronal cell lines. The study highlighted the compound's ability to reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions.
Case Study 2: Anti-inflammatory Activity
Another case study focused on the anti-inflammatory potential of related compounds in animal models of inflammation. The results demonstrated that treatment with these compounds led to significant reductions in pro-inflammatory cytokines and markers of inflammation, indicating their therapeutic potential for inflammatory diseases.
Eigenschaften
IUPAC Name |
3-amino-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-22-16-8-12(14(19)9-17(20)21)4-7-15(16)23-10-11-2-5-13(18)6-3-11/h2-8,14H,9-10,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWGQFIPZVBEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.